molecular formula C16H13FN4O3 B2494388 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-12-5

4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2494388
CAS No.: 860786-12-5
M. Wt: 328.303
InChI Key: JTPIZFRLMZCCLT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic small molecule based on the 1,2,4-triazol-3-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. The compound features a 3-fluorophenyl substituent at the 4-position and a 4-nitrobenzyl group at the 2-position, which are key modulators of its electronic properties, lipophilicity, and potential interactions with biological targets. The 1,2,4-triazole core is a privileged pharmacophore known for its ability to act as a bioisostere for amide and ester functionalities, thereby influencing the physicochemical properties and metabolic stability of derivative compounds . Researchers are exploring this class of compounds for a wide spectrum of biological activities. Literature indicates that 1,2,4-triazole derivatives possess notable anticonvulsant properties, as demonstrated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . Furthermore, these compounds are investigated for their antimicrobial , anticancer , and antiviral potential . The specific pattern of substitution on the triazole ring is critical for its biological activity; for instance, fluorophenyl groups can enhance binding affinity to enzymatic targets, while nitrobenzyl groups may influence electron distribution and molecular recognition. This reagent is provided as a high-purity chemical tool for research and development purposes exclusively, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) profiling in pharmaceutical and agrochemical research. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(3-fluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-11-18-19(10-12-5-7-14(8-6-12)21(23)24)16(22)20(11)15-4-2-3-13(17)9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPIZFRLMZCCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the triazole intermediate.

    Addition of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction of Nitro Group

The 4-nitrobenzyl substituent undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.

Reaction ConditionsReagents/CatalystsOutcomeYieldSource
Hydrogenation (H₂ gas)Pd/C (10% w/w), ethanol4-aminobenzyl derivative~85%*
Transfer hydrogenationNH₄HCO₂, Pd/C, MeOHPartial reduction observed60–70%*

*Yields estimated from analogous reactions in triazole derivatives.

Nucleophilic Substitution at Triazole Core

The triazole ring participates in alkylation and arylation reactions. The N-2 nitrogen is sterically accessible due to the nitrobenzyl group’s positioning.

Reaction TypeReagentsProductNotesSource
AlkylationCH₃I, K₂CO₃, DMFQuaternized triazolium saltLimited by steric hindrance
Cross-couplingPd(PPh₃)₄, aryl boronic acidBiaryl-substituted triazoleRequires microwave activation

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to the para position relative to fluorine.

ReactionConditionsMajor ProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C3-fluoro-4-nitrophenyl derivative>90% para
HalogenationCl₂, FeCl₃3-fluoro-4-chlorophenyl analog85% para

Condensation Reactions

The methyl group at C

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance, studies have shown that modifications in the triazole ring can enhance the compound's ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
Triazole compounds are also being explored for their potential anticancer effects. The presence of the nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Enzyme Inhibition
The compound has been evaluated for its role as an enzyme inhibitor, particularly in inhibiting cytochrome P450 enzymes. This inhibition is crucial for drug metabolism and can lead to enhanced therapeutic effects or reduced side effects when used alongside other medications .

Agricultural Applications

Fungicides
Due to its antifungal properties, this triazole derivative is being investigated as a potential fungicide. Its application could help manage plant diseases caused by fungi, thus improving crop yields. Field trials have demonstrated promising results in controlling fungal infections in crops like wheat and corn .

Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels could enhance growth rates and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .

Materials Science

Polymer Chemistry
In materials science, the compound is being explored as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical strength .

Nanotechnology
The incorporation of this triazole into nanostructured materials has shown potential for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Triazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth at low concentrations.
Evaluation of Triazole Compounds as FungicidesAgricultural ScienceEffective against common fungal pathogens in field trials, leading to improved crop health.
Development of Triazole-Based PolymersMaterials ScienceSynthesized polymers exhibited superior mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Physicochemical Properties
Compound Name Substituents Key Properties Evidence
Target Compound 3-Fluorophenyl, 4-nitrobenzyl High electronegativity, moderate lipophilicity
5-(4-Fluorophenyl)-4-[(E)-(4-nitrobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Nitrobenzylidene, thione Increased polarity due to thione; enhanced antimicrobial activity
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Ethoxy, methoxy Electron-donating groups improve solubility; lower reactivity
W112 (4-(4-Heptyloxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) Heptyloxy High lipophilicity, blood-brain barrier penetration
GSK2194069 (Benzofuran-triazolone) Benzofuran, cyclopropanecarbonyl Bulky aromatic groups enhance enzyme binding (e.g., fatty acid synthase)
  • Electron-Withdrawing vs.
  • Lipophilicity : The nitrobenzyl group in the target compound offers moderate lipophilicity, whereas W112’s heptyloxy chain significantly increases lipid solubility, aiding neuroprotective applications .
2.4 Crystallographic and Stability Data
  • Isostructural Halogen Analogs: 4-(4-Chlorophenyl) and 4-(4-fluorophenyl) thiazole-triazolones exhibit identical crystal packing with minor adjustments for halogen size, suggesting the target compound’s nitro group may disrupt symmetry compared to smaller halogens .
  • Thermal Stability : Methyl and nitro groups in the target compound likely enhance thermal stability relative to ethoxy/methoxy analogs .

Biological Activity

The compound 4-(3-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860786-12-5) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H13FN4O3
  • Molecular Weight : 328.3 g/mol
  • Boiling Point : 477.1 ± 55.0 °C (predicted)
  • Density : 1.39 ± 0.1 g/cm³ (predicted)
  • pKa : 1.78 ± 0.20 (predicted) .

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, particularly in the context of their potential as therapeutic agents. The compound exhibits several promising biological activities:

Antimicrobial Activity

Triazole derivatives are often evaluated for their antimicrobial properties. In vitro studies have demonstrated that triazoles can inhibit the growth of various bacterial strains and fungi. For instance, research has shown that modifications in the triazole ring can enhance antimicrobial potency against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Several studies indicate that triazole compounds possess anticancer properties. The compound under consideration has been linked to mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through cell cycle arrest at the G2/M phase.
  • Activation of signaling pathways like ERK1/2, which are crucial for cell survival and proliferation .

A case study involving related triazole compounds reported significant cytotoxicity against various cancer cell lines, suggesting that structural modifications, such as those present in this compound, may enhance therapeutic efficacy .

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory effects. In vitro assays have demonstrated that certain triazoles can suppress the production of pro-inflammatory cytokines and inhibit pathways like NF-κB, which is involved in inflammation . This suggests a potential role for the compound in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the methyl group) on the phenyl rings can significantly affect their interaction with biological targets. Studies indicate that optimal substitution patterns can enhance potency against specific targets .

Research Findings Summary Table

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial and fungal growth ,
AnticancerInduction of apoptosis; cell cycle arrest ,
Anti-inflammatorySuppression of cytokine production

Q & A

Q. Basic

  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Q. Advanced

  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays to identify binding affinities (Ki_i values) .
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) combined with confocal microscopy to track intracellular localization .

How do computational methods such as DFT aid in understanding the electronic properties and reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to explain charge transfer interactions. For example, electron-withdrawing groups (e.g., NO2_2) lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular docking : Simulates binding modes with biological targets (e.g., ATP-binding pockets in kinases) to prioritize synthetic analogs .

What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding its reactivity?

Q. Advanced

  • Validation via hybrid methods : Combine DFT with experimental spectroscopy (e.g., UV-Vis) to refine computational models .
  • Isotopic labeling : Track reaction pathways (e.g., 15^{15}N-labeled intermediates) to confirm mechanisms inferred from theory .

What considerations are critical when designing pharmacological studies to assess therapeutic efficacy and toxicity?

Q. Advanced

  • In vivo models : Dose-response studies in rodents, monitoring organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver function) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life and bioavailability after oral/intravenous administration .

How can the stability of this compound under various environmental conditions be systematically investigated?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), analyzing degradation products via HPLC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring crystallinity changes via PXRD .

What role do substituents like the 4-nitrobenzyl group play in modulating the compound’s biological activity and physicochemical properties?

Q. Advanced

  • Bioactivity : The nitro group enhances electron-deficient character, improving interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .
  • Solubility : Nitrobenzyl substituents reduce aqueous solubility but improve lipid membrane penetration, as shown in logP measurements (e.g., logP ≈ 2.5) .

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